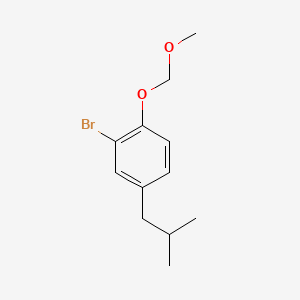
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C12H17BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isobutyl group, and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene typically involves multiple steps. One common method includes the bromination of 4-isobutyl-1-(methoxymethoxy)benzene. The reaction conditions often involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the hydrogenated benzene derivative.
Applications De Recherche Scientifique
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene depends on the specific application and the target moleculeThe molecular targets and pathways involved vary based on the context of its use in chemical, biological, or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
- 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene
- 2-Bromo-1,4-bis(methoxymethoxy)benzene
Uniqueness
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can affect its reactivity, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
2-bromo-1-(methoxymethoxy)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)6-10-4-5-12(11(13)7-10)15-8-14-3/h4-5,7,9H,6,8H2,1-3H3 |
Clé InChI |
VIHYFIKRSQSUIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=C(C=C1)OCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


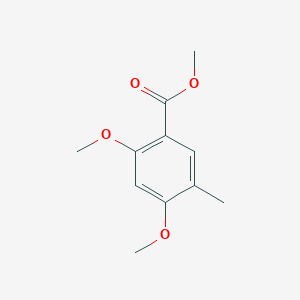
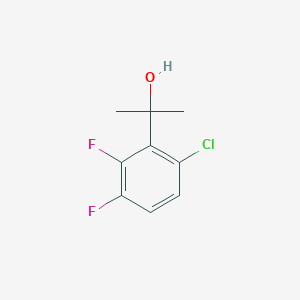
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
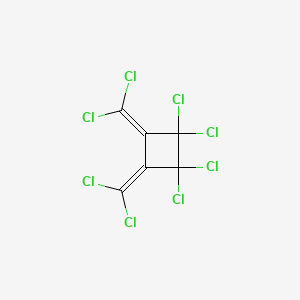
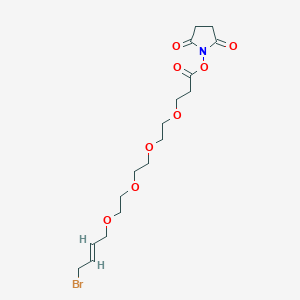
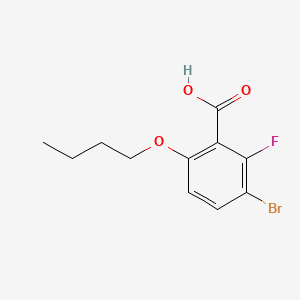
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

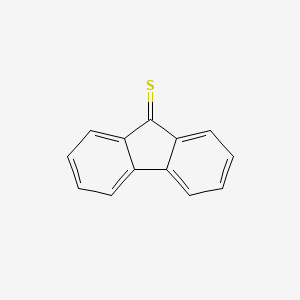
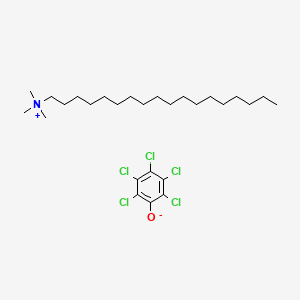

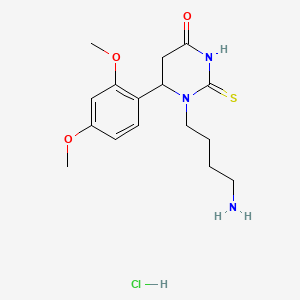
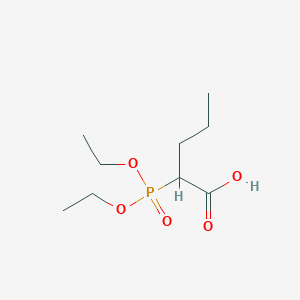
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
